2-Phenylbutyric Acid-d5 Methyl Ester
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Overview
Description
2-Phenylbutyric Acid-d5 Methyl Ester is a deuterium-labeled compound with the molecular formula C11H9D5O2 and a molecular weight of 183.26 . It is a stable isotope-labeled analogue of 2-Phenylbutyric Acid Methyl Ester, which is an impurity of Butamirate. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester typically involves the esterification of 2-Phenylbutyric Acid with methanol in the presence of a deuterium source. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the esterification of 2-Phenylbutyric Acid with deuterated methanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylbutyric Acid-d5 Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is 2-Phenylbutyric Acid.
Reduction: The major product is 2-Phenylbutanol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
2-Phenylbutyric Acid-d5 Methyl Ester is used in various scientific research applications, including:
Biology: It is used in metabolic studies to trace the pathways of 2-Phenylbutyric Acid in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a standard in drug testing.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Phenylbutyric Acid-d5 Methyl Ester involves its interaction with specific molecular targets and pathways. It acts as a chemical chaperone, helping to stabilize protein structures and prevent aggregation. It also functions as an ammonia scavenger, reducing the levels of ammonia in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbutyric Acid Methyl Ester: The unlabeled analogue of 2-Phenylbutyric Acid-d5 Methyl Ester.
Butamirate: A cough suppressant that contains 2-Phenylbutyric Acid Methyl Ester as an impurity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various research applications.
Properties
CAS No. |
1794940-35-4 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
183.262 |
IUPAC Name |
methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate |
InChI |
InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
PPIQQNDMGXNRFA-WNWXXORZSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OC |
Synonyms |
2-(Ethyl-d5)-2-phenylacetic Acid Methyl Ester; α-(Ethyl-d5)benzeneacetic Acid Methyl Ester; (RS)-2-Phenylbutanoic Acid-d5 Methyl Ester; (+/-)-2-Phenylbutanoic Acid-d5 Methyl Ester; α-(Ethyl-d5)-α-toluic Acid Methyl Ester; α-(Ethyl-d5)benzeneacetic Ac |
Origin of Product |
United States |
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